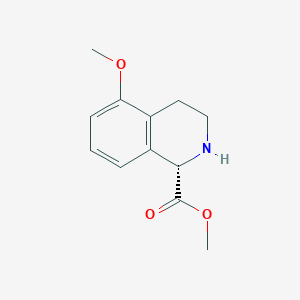

Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Vue d'ensemble

Description

Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is an organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a methoxy group at the 5-position and a carboxylate ester at the 1-position of the tetrahydroisoquinoline ring system.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-1,2,3,4-tetrahydroisoquinoline and methyl chloroformate.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 5-methoxy-1,2,3,4-tetrahydroisoquinoline is reacted with methyl chloroformate under anhydrous conditions, typically in an inert atmosphere such as nitrogen or argon, to form the desired ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes:

Continuous Flow Reactors: To ensure consistent quality and yield.

Automated Systems: For precise control of reaction conditions such as temperature, pressure, and reactant concentrations.

Purification Techniques: Such as crystallization, distillation, or chromatography to obtain high-purity product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents such as sodium hydride (NaH) or other strong bases to deprotonate the methoxy group, followed by the addition of electrophiles.

Major Products

Oxidation: Formation of 5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

Reduction: Formation of 5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-methanol.

Substitution: Formation of various substituted isoquinolines depending on the electrophile used.

Applications De Recherche Scientifique

Anticancer Properties

One of the most promising applications of methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is its anticancer activity. Research has demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:

- Study Findings : In vitro studies have shown that related compounds can inhibit cell proliferation in human tumor cells with IC50 values in the low micromolar range . The National Cancer Institute has evaluated similar compounds under their Developmental Therapeutics Program, revealing promising anticancer activities .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Isoquinoline derivatives are known for their potential to modulate neurotransmitter systems and provide neuroprotection in models of neurodegenerative diseases:

- Mechanism of Action : The compound may exert its effects by interacting with dopaminergic and serotonergic pathways, which are critical in conditions such as Parkinson's and Alzheimer's diseases .

Case Study 1: Anticancer Activity Evaluation

In a study published in Molecules, researchers synthesized a series of tetrahydroisoquinoline derivatives and evaluated their anticancer properties against a panel of human cancer cell lines. The results indicated that this compound exhibited significant growth inhibition with an average GI50 value below 20 μM across multiple cell lines. This suggests its potential for development into a therapeutic agent for cancer treatment .

Case Study 2: Neuroprotective Studies

A separate investigation focused on the neuroprotective effects of tetrahydroisoquinoline derivatives found that these compounds could reduce oxidative stress markers in neuronal cell cultures. The study indicated that this compound might protect against neurotoxicity induced by beta-amyloid peptides .

Mécanisme D'action

The mechanism of action of Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes such as monoamine oxidase (MAO) or receptors in the central nervous system.

Pathways Involved: The compound may influence neurotransmitter pathways, potentially affecting dopamine and serotonin levels.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl (1S)-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

Methyl (1S)-5-ethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 5-position can affect its interaction with biological targets and its overall pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H15NO3

- Molecular Weight : 205.25 g/mol

- CAS Number : 1389358-15-9

1. Neuroprotective Effects

Tetrahydroisoquinolines have been studied for their neuroprotective properties. Research indicates that compounds like this compound can exhibit protective effects against neurodegenerative diseases such as Parkinson's and Alzheimer's. These effects are attributed to their ability to modulate neurotransmitter levels and protect neuronal cells from apoptosis.

2. Antioxidant Properties

Studies have shown that THIQs possess significant antioxidant activity. This activity is crucial for protecting cells from oxidative stress, which is a contributing factor in various diseases, including cancer and neurodegeneration. The antioxidant mechanism involves the scavenging of free radicals and the enhancement of endogenous antioxidant defenses.

3. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies indicate that it can inhibit the growth of bacteria and fungi, suggesting its potential as a natural antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Serotonin Receptor Modulation : Compounds in this class have been shown to interact with serotonin receptors (5-HT receptors), which play a critical role in mood regulation and neuroprotection.

- Phosphodiesterase Inhibition : Some studies suggest that THIQs may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides (cAMP and cGMP) which are important for various cellular signaling pathways.

Case Studies

A review of literature reveals several case studies highlighting the efficacy of THIQs:

Propriétés

IUPAC Name |

methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-10-5-3-4-9-8(10)6-7-13-11(9)12(14)16-2/h3-5,11,13H,6-7H2,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHQVQQODQQUNN-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCNC2C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1CCN[C@@H]2C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.